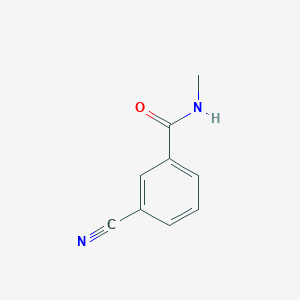

3-cyano-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGRILKXIBCQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622010 | |

| Record name | 3-Cyano-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363186-09-8 | |

| Record name | 3-Cyano-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano N Methylbenzamide and Analogues

Established Synthetic Routes for the 3-Cyano-N-Methylbenzamide Core Structure

The formation of the this compound core relies on fundamental organic transformations, primarily amidation and cyanation. The sequence of these reactions can be varied to create efficient synthetic pathways.

Two primary multi-step strategies are commonly considered for the synthesis of the this compound core. The choice of route often depends on the availability and reactivity of starting materials.

Route 1: Amidation followed by Cyanation This approach begins with a pre-existing halo-substituted benzoic acid, such as 3-bromobenzoic acid. The first step involves the formation of the amide bond. The carboxylic acid is typically activated, for instance, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with methylamine (B109427) to yield 3-bromo-N-methylbenzamide. The final step is the introduction of the cyano group via a nucleophilic substitution reaction, often a palladium-catalyzed cyanation, which replaces the bromine atom.

Route 2: Cyanation followed by Amidation Alternatively, the cyano group can be introduced first. Starting again with a precursor like 3-bromobenzoic acid, a cyanation reaction is performed to produce 3-cyanobenzoic acid. This intermediate is then subjected to an amidation reaction. Direct coupling of 3-cyanobenzoic acid with methylamine can be achieved using standard peptide coupling reagents. More commonly, the carboxylic acid is converted to a more reactive derivative, such as methyl 3-cyanobenzoate via esterification with methanol (B129727), or to the corresponding acyl chloride google.com. These activated intermediates then react readily with methylamine to form the final product, this compound.

A summary of common reagents used in the conversion of 3-cyanobenzoic acid to its methyl ester is presented below.

| Starting Material | Reagent(s) | Product | Reference |

| 3-Cyanobenzoic acid | Oxalyl chloride, then Methanol | Methyl 3-cyanobenzoate | google.com |

| 3-Cyanobenzoic acid | Thionyl chloride, then Methanol | Methyl 3-cyanobenzoate | google.com |

| 3-Cyanobenzoic acid | Anhydrous K₂CO₃, then Iodomethane | Methyl 3-cyanobenzoate | google.com |

While the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, it is not directly employed for the synthesis of the unsubstituted this compound core. Its primary application lies in the synthesis of substituted analogues by attaching aryl or heterocyclic groups to a pre-formed halo-benzamide scaffold, as will be discussed in section 2.2.

The most relevant coupling reaction for the synthesis of the core structure itself is palladium-catalyzed cyanation . This transformation is crucial when the synthetic strategy involves introducing the cyano group onto a halogenated benzamide (B126) ring (e.g., 3-bromo-N-methylbenzamide). A variety of cyanide sources and catalytic systems have been developed to perform this conversion efficiently and safely. rsc.orgnih.gov

Key features of modern palladium-catalyzed cyanation reactions include:

Cyanide Sources: To avoid the high toxicity of reagents like sodium or potassium cyanide, alternative, safer sources are often preferred. Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are widely used as they are less toxic and more manageable. nih.govnih.govthieme-connect.de

Catalytic Systems: These reactions are mediated by a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand. The choice of catalyst and ligand can significantly impact reaction efficiency and substrate scope. nih.govnih.gov

Reaction Conditions: Significant progress has been made in developing methods that proceed under mild conditions, including reactions that can be run at room temperature and in aqueous media, enhancing the practicality and environmental friendliness of the process. nih.gov

The table below summarizes different palladium-catalyzed cyanation systems applicable to aryl halides.

| Aryl Halide Substrate | Cyanide Source | Catalyst System | Key Features | Reference(s) |

| (Hetero)aryl chlorides/bromides | K₄[Fe(CN)₆]·3H₂O | Palladacycle catalysts | Non-toxic cyanide source, low catalyst loadings, fast reaction times. | nih.gov |

| (Hetero)aryl halides/triflates | Zn(CN)₂ | Pd-precatalyst/ligand | Mild conditions (rt to 40 °C), performed in aqueous media. | nih.gov |

| Aryl bromides/iodides/triflates | Redox-active N–CN reagent | Pd(OAc)₂/ligand | Reductant-free approach with broad functional group tolerance. | rsc.org |

Synthesis of Substituted this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules. Derivatization is typically achieved by introducing substituents onto the aromatic ring, with halo-substituted derivatives acting as key intermediates.

The introduction of heterocyclic rings onto the benzamide scaffold is predominantly accomplished through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction involves the coupling of a halo-substituted this compound with an appropriate heterocyclic boronic acid or boronate ester.

Synthesis of Thiophene-Substituted Derivatives: Thiophene moieties can be installed by coupling a bromo-substituted benzamide with a thiopheneboronic acid. For example, studies have demonstrated the successful Suzuki-Miyaura arylation of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide with various aryl boronic acids, a reaction analogous to the derivatization of a bromo-cyanobenzamide scaffold. semanticscholar.org This methodology provides a framework for creating thiophene-linked benzamides. semanticscholar.orgresearchgate.netnih.gov

Synthesis of Pyrazine-Substituted Derivatives: The pyrazine (B50134) heterocycle can be similarly introduced. Research on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling of a bromo-substituted precursor with various aryl/heteroaryl boronic acids illustrates the robustness of this method. nih.govmdpi.com The electron-deficient nature of the pyrazine ring makes these derivatives interesting targets in medicinal chemistry. Synthetic routes often involve standard procedures such as C-C cross-couplings on halogenated precursors to build the desired pyrazinyl-aromatic structure. thieme-connect.dersc.orgnih.gov

Synthesis of Furan-Substituted Derivatives: Furan (B31954) groups are also installed using cross-coupling chemistry. Palladium-catalyzed reactions of 2-halobenzo[b]furans with organoalane reagents, which can include furanyl groups, have been developed to synthesize 2-substituted furan derivatives. researchgate.netzenodo.org This demonstrates the feasibility of using organoboron or organoaluminum furan reagents to functionalize a halo-cyanobenzamide core.

Functional group interconversion (FGI) offers a powerful strategy for modifying the this compound scaffold after its initial synthesis. organic-chemistry.org This allows for the transformation of existing functional groups into new ones, expanding molecular diversity without needing to rebuild the core structure from scratch. vanderbilt.eduorganic-chemistry.org

Examples of potential FGIs on a substituted benzamide scaffold include:

Reduction of the Cyano Group: The nitrile functional group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. vanderbilt.edu

Hydrolysis of the Cyano Group: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH), which can then participate in further reactions.

Hofmann Rearrangement: If a primary amide group (-CONH₂) were present elsewhere on the ring, it could be converted to an amino group (-NH₂) via the Hofmann rearrangement. organic-chemistry.orgresearchgate.net

Dehydration of Amides: A primary amide can be dehydrated to form a nitrile using reagents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA). vanderbilt.edu

Halo-substituted derivatives of this compound are critical intermediates, serving as the electrophilic partners in the cross-coupling reactions described in section 2.2.1. These compounds can be prepared through two main pathways.

The first method involves starting the synthesis with an already halogenated benzoic acid derivative and carrying it through the amidation and cyanation steps. The second, more direct method is the electrophilic halogenation of the this compound ring itself.

Reagents such as N-bromosuccinimide (NBS) are commonly used for the regioselective bromination of activated or neutral aromatic rings. researchgate.net The conditions for such reactions must be carefully controlled to achieve the desired substitution pattern on the benzamide scaffold. The synthesis of 3-halo-2-oxopropanamides and related compounds provides further insight into the preparation and reactivity of halogenated precursors in organic synthesis. arkat-usa.org The resulting halo-derivatives are versatile building blocks for creating a library of complex, functionalized benzamide analogues.

Optimization of Reaction Conditions and Scalability Considerations in this compound Synthesis

The synthesis of N-cyano amides, including this compound, has been advanced through an umpolung cyanation strategy. This method utilizes readily available O-tosyl hydroxamates as nitrogen electrophiles for direct nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN) under mild, transition-metal-free conditions nih.gov. The optimization of this reaction was systematically studied to identify the most efficient parameters for synthesis.

Initial investigations focused on the reaction between N-methyl-N-(tosyloxy)benzamide and TMSCN. The choice of base and solvent proved critical to the reaction's success. It was discovered that an alkali-metal fluoride (B91410) base was essential for promoting the reaction, as a control experiment without a base resulted in no product formation nih.gov. Cesium fluoride (CsF) in acetonitrile (B52724) (MeCN) at 0 °C was identified as the optimal condition, affording the desired N-cyano amide product in a 90% isolated yield nih.gov.

The optimized conditions demonstrated broad applicability, tolerating a wide variety of functional groups on the aromatic ring of the O-tosyl hydroxamate starting material. Functional groups such as nitrile, trifluoromethyl, halogens (Br, Cl, F), ethynyl, and ester were well tolerated, leading to moderate to good yields of the corresponding N-cyanoamide products nih.gov. This tolerance is particularly relevant for the synthesis of this compound, as the nitrile group is compatible with this methodology.

Table 1: Optimization of Reaction Conditions for N-Methyl-N-cyanobenzamide Synthesis nih.gov

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CsF | MeCN | 0 | 90 |

Data derived from a model system using N-methyl-N-(tosyloxy)benzamide and TMSCN.

A key advantage of this umpolung cyanation strategy is its demonstrated scalability. The protocol has been successfully scaled up, indicating its potential for practical application in larger-scale synthesis of N-cyano amides nih.gov. This feature, combined with the mild reaction conditions and excellent functional group tolerance, makes it a robust and practical approach for producing complex N-cyano amide molecules nih.gov.

Novel Amide Bond Formation Strategies for N-Methylbenzamides

The formation of the amide bond is a cornerstone of organic synthesis, and ongoing research seeks to develop more efficient, environmentally friendly, and versatile methods. Several novel strategies have emerged that are applicable to the synthesis of N-methylbenzamides.

Copper-Catalyzed Oxidative Coupling: One innovative approach involves the oxidative coupling of carboxylic acids with formamides, facilitated by copper-based catalysts. This method has been successfully applied to the synthesis of N,N-diethyl-3-methylbenzamide, achieving a 95% yield of the pure isolated product on a preparative scale mdpi.com. The reaction typically employs a copper-based metal-organic framework as a heterogeneous catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant mdpi.com. This strategy represents an interesting alternative to traditional coupling reagents, which often require additional activation steps mdpi.com.

Decarboxylative Amidation: A novel decarboxylative amidation strategy utilizes α-ketoacids as acylating agents in the presence of an inexpensive oxidant like tert-butyl hydroperoxide (TBHP) researchgate.net. This method avoids the use of traditional coupling reagents and has been shown to be effective for both aliphatic and aromatic amines, producing amides in excellent yields researchgate.net. The formation of the carbon-nitrogen bond through this pathway is a key area of focus in modern organic chemistry researchgate.net.

Chemoenzymatic Synthesis: Enzymatic strategies offer a green and highly selective alternative for amide bond formation. One such method employs the adenylation domain of tyrocidine synthetase 1 (TycA-A) to catalyze the synthesis waseda.jp. This chemoenzymatic process involves the enzymatic adenylation of a carboxylic acid group, followed by nucleophilic substitution with an amine waseda.jpnih.gov. This approach is noted for its high atom economy, reducing waste compared to many traditional chemical methods waseda.jp. The enzyme demonstrates a wide range of substrate flexibility, suggesting its potential applicability for the synthesis of various N-methylbenzamide analogues waseda.jp. These biocatalytic methods often operate under mild, environmentally benign conditions unimi.it.

Table 2: Overview of Novel Amide Bond Formation Strategies

| Strategy | Key Reagents/Catalysts | Advantages |

|---|---|---|

| Copper-Catalyzed Oxidative Coupling | Copper-based metal-organic framework, TBHP | High yield, heterogeneous catalysis, avoids traditional coupling agents mdpi.com |

| Decarboxylative Amidation | α-Ketoacids, TBHP | Avoids coupling reagents, uses inexpensive oxidant, excellent yields researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3 Cyano N Methylbenzamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopic Analysis

The proton (¹H) NMR spectrum of 3-cyano-N-methylbenzamide is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methyl protons. The aromatic region would typically show complex multiplets between δ 7.5 and 8.2 ppm. The precise chemical shifts and coupling patterns are influenced by the electronic effects of the carbonyl and cyano substituents on the benzene (B151609) ring. The N-methyl group is anticipated to appear as a doublet around δ 3.0 ppm, with coupling to the adjacent N-H proton. This coupling can sometimes be broadened or absent due to chemical exchange or quadrupole effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.5 - 8.2 | Multiplet (m) |

| Amide N-H | ~8.0 (broad) | Singlet (br s) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl, cyano, aromatic, and N-methyl carbons. The carbonyl carbon typically resonates in the downfield region of the spectrum, around δ 166 ppm. The carbon of the cyano group is expected around δ 118 ppm, while the N-methyl carbon should appear significantly upfield, near δ 27 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~166 |

| Aromatic C-CN | ~113 |

| Cyano (-C≡N) | ~118 |

| Aromatic C-H | 129 - 135 |

| Aromatic C-C=O | ~136 |

Variable Temperature NMR Studies on Amide Bond Rotation and Rotameric Nature

The amide C–N bond possesses a significant degree of double bond character due to resonance, which restricts free rotation. nanalysis.comsemanticscholar.org This restriction can lead to the existence of distinct rotational isomers (rotamers), often designated as E and Z or cis and trans, which may be observable by NMR at room temperature, particularly in N,N-disubstituted amides. nih.gov

In the case of a secondary amide like this compound, this restricted rotation can lead to broadening of the signals for groups near the amide bond. Variable Temperature (VT) NMR is a powerful technique to study this dynamic process. nih.gov As the temperature is increased, the rate of rotation around the C–N bond increases. nanalysis.com If two distinct signals for different rotamers are observed at low temperature, they will broaden and eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). From this temperature and the initial separation of the peaks, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the rotation, can be calculated. nih.gov For N-methylbenzamide, the barrier to rotation around the C(sp²)−C(aryl) bond has been studied computationally, revealing a relatively low barrier, while the C-N amide bond rotation barrier is significantly higher, typically in the range of 12-18 kcal/mol for amides. researchgate.netacs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org The molecular formula of this compound is C₉H₈N₂O, corresponding to a molecular weight of approximately 160.17 g/mol . sigmaaldrich.com

In electron ionization mass spectrometry (EI-MS), aromatic amides typically undergo characteristic fragmentation. researchgate.netnih.gov The molecular ion peak ([M]⁺•) is expected at m/z 160. A primary fragmentation pathway for aromatic amides is the cleavage of the bond between the carbonyl carbon and the aromatic ring or the amide nitrogen. For N-methylbenzamides, a common fragmentation involves the formation of a stable benzoyl cation through the loss of the methylamino radical. youtube.comnist.gov This is followed by the subsequent loss of a neutral carbon monoxide (CO) molecule to yield a phenyl cation. researchgate.netyoutube.com

For this compound, the predicted fragmentation would lead to a 3-cyanobenzoyl cation at m/z 130, followed by the formation of a 3-cyanophenyl cation at m/z 102.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 160 | [C₉H₈N₂O]⁺• (Molecular Ion) |

| 130 | [C₈H₄NO]⁺ (3-Cyanobenzoyl cation) |

| 102 | [C₇H₄N]⁺ (3-Cyanophenyl cation) |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide invaluable data on molecular structure in solution or the gas phase, X-ray crystallography offers the definitive determination of the three-dimensional atomic arrangement in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions within a crystal lattice.

Crystal System and Space Group Analysis

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

While a definitive crystal structure for this compound is not publicly available, the molecular structure contains functional groups well-known for participating in specific and predictable intermolecular interactions. The primary interactions governing the crystal packing would be hydrogen bonding from the N-methylamide group and dipole-dipole interactions involving the cyano and carbonyl moieties.

Hydrogen Bonding: The secondary amide group (–C(=O)NH(CH₃)) is a classic hydrogen bond donor (the N–H group) and acceptor (the carbonyl oxygen, C=O). In the solid state, it is highly probable that molecules of this compound would form hydrogen-bonded chains or networks. The most common motif for secondary amides is a catemeric chain where the N–H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. This typically results in a C(4) chain motif, described by graph-set notation.

Role of the Cyano Group: The cyano group (–C≡N) is a known, albeit weaker, hydrogen bond acceptor. The nitrogen atom of the nitrile can accept hydrogen bonds, potentially from the amide N-H group of a neighboring molecule if the primary amide-amide hydrogen bonding is sterically hindered or if alternative packing motifs are more stable. Furthermore, the cyano group possesses a strong dipole moment, which would lead to significant antiparallel dipole-dipole interactions between neighboring nitrile groups, a common feature in the crystal packing of organic nitriles. These interactions, where the electropositive carbon of one nitrile aligns with the electronegative nitrogen of another, contribute significantly to lattice stability.

Based on these functionalities, a hypothetical packing arrangement could involve primary chains formed by N–H···O=C hydrogen bonds, with these chains further organized by weaker C–H···N (from the aromatic ring or methyl group to the cyano nitrogen) or C–H···O interactions, and stabilized by the aforementioned antiparallel cyano-cyano interactions.

Other Advanced Spectroscopic Techniques (e.g., Infrared Spectroscopy, UV-Vis Spectroscopy)

Spectroscopic analysis provides insight into the chemical bonds and electronic structure of a molecule. Although specific spectra for this compound are not available, its characteristic features in Infrared (IR) and UV-Vis spectroscopy can be predicted based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by vibrations from the amide, nitrile, and substituted benzene ring. The key diagnostic peaks would include:

N–H Stretching: A sharp band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N–H bond in the secondary amide. In the solid state, this peak would likely be broadened and shifted to a lower wavenumber due to hydrogen bonding.

C≡N Stretching: A sharp, medium-intensity absorption characteristic of the nitrile group should appear in the 2220-2240 cm⁻¹ range. The conjugation with the aromatic ring typically places this absorption at the lower end of the range for nitriles.

C=O Stretching (Amide I band): A strong, sharp absorption between 1630 and 1680 cm⁻¹ is expected for the carbonyl stretch of the secondary amide. This is one of the most prominent peaks in the spectrum.

N–H Bending (Amide II band): This band, arising from a coupling of N-H in-plane bending and C-N stretching, would appear as a strong peak between 1510 and 1570 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity would be present in the 1450-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the benzene ring.

Predicted Infrared Spectral Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | ~3350 | Medium, Sharp |

| Aromatic (C-H) | Stretching | >3000 | Medium |

| Methyl (C-H) | Stretching | <3000 | Medium |

| Nitrile (C≡N) | Stretching | ~2230 | Medium, Sharp |

| Amide (C=O) | Amide I Stretching | ~1650 | Strong, Sharp |

| Amide (N-H) / (C-N) | Amide II Bending/Stretch | ~1540 | Strong |

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be characterized by absorptions due to electronic transitions within the benzoyl chromophore. The primary absorptions are expected to arise from π → π* transitions within the aromatic ring and the conjugated carbonyl and cyano groups.

An intense absorption band (the E2-band) is expected below 220 nm.

A second, less intense band (the B-band), which is characteristic of the benzene ring, would likely appear around 240-260 nm.

A much weaker absorption, corresponding to the n → π* transition of the carbonyl group, might be observed as a shoulder at longer wavelengths, potentially around 280-300 nm, though it may be obscured by the more intense π → π* transitions.

The presence of the electron-withdrawing cyano and amide groups on the benzene ring would influence the exact position (λmax) and intensity (molar absorptivity, ε) of these bands compared to unsubstituted benzene.

Computational Chemistry and Theoretical Investigations of 3 Cyano N Methylbenzamide

Density Functional Theory (DFT) Studies on Electronic Structure and Conformation

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. wikipedia.org DFT calculations are instrumental in understanding the geometry, electronic distribution, and conformational preferences of 3-cyano-N-methylbenzamide.

Potential Energy Surface (PES) Analysis for Rotational Barriers

The conformation of this compound is not static; rotation can occur around the C(sp2)-C(aryl) bond and the C(sp2)-N(amide) bond. The energy changes associated with these rotations can be mapped out by calculating the potential energy surface (PES). nih.gov This analysis reveals the energy barriers that must be overcome for rotation to occur, as well as the most stable (lowest energy) conformations.

A detailed study on the closely related N-methylbenzamide using ab initio electronic structure theory provides significant insight into the rotational barrier around the C(sp2)−C(aryl) bond. acs.org The calculations for N-methylbenzamide revealed a minimum energy conformation where the C-C-C=O dihedral angle is approximately ±28°. acs.org This non-planar conformation is a result of steric repulsion between the ortho hydrogen atoms of the phenyl ring and the substituents on the amide group. acs.org The study calculated a rotational barrier of 2.80 kcal/mol for rotation to a perpendicular conformation (90°) and a smaller barrier of 0.48 kcal/mol for rotation to a planar conformation (0°). acs.org For this compound, the presence of the cyano group at the meta-position is not expected to introduce significant steric hindrance to this rotation. However, its electron-withdrawing nature could subtly influence the electronic character of the phenyl ring and thus the rotational barrier.

Dynamic NMR spectroscopy is an experimental technique that can be used to determine rotational barriers in amides, and DFT calculations have been shown to satisfactorily reproduce experimental barrier heights. nih.govmontana.edu

Table 1: Calculated Rotational Barriers for N-Methylbenzamide acs.org

| Transition State Dihedral Angle (C-C-C=O) | Calculated Barrier Height (kcal/mol) |

| 0° | 0.48 |

| 90° | 2.80 |

Note: Data is for the analogous compound N-methylbenzamide. The barrier heights for this compound are expected to be of a similar magnitude.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzamide (B126) portion, specifically the phenyl ring and the amide group, which are relatively electron-rich. The LUMO, on the other hand, is likely to have significant contributions from the cyano group and the carbonyl group, both of which are electron-withdrawing. The introduction of substituents to a conjugated system can tune the frontier orbital energy levels. rsc.org The electron-withdrawing cyano group would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Table 2: Conceptual Understanding of HOMO-LUMO in this compound

| Molecular Orbital | Expected Localization | Role in Reactivity |

| HOMO | Phenyl ring, Amide group | Nucleophilic character, electron donation |

| LUMO | Cyano group, Carbonyl group | Electrophilic character, electron acceptance |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.de

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, making these sites potential hydrogen bond acceptors and targets for electrophiles. The hydrogen atom attached to the amide nitrogen would exhibit a positive electrostatic potential, making it a likely hydrogen bond donor. The aromatic ring will have a complex potential distribution influenced by both the activating amide group and the deactivating cyano group. Such analyses have been performed on related benzamide and benzimidazole (B57391) derivatives to identify nucleophilic and electrophilic sites. researchgate.netufms.br

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics

While DFT calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in response to its environment. fu-berlin.de

For this compound, MD simulations would be particularly useful for exploring its conformational landscape in solution. This would involve simulating the molecule in a box of solvent molecules (e.g., water) and observing the different conformations it adopts and the transitions between them. This approach can provide a more realistic picture of the molecule's behavior in a biological context than gas-phase DFT calculations.

Furthermore, MD simulations are a powerful tool for studying the dynamics of ligand-receptor interactions. unica.it If this compound is being investigated as a potential drug, MD simulations can be used to model its interaction with its target protein. These simulations can reveal the stability of the binding pose predicted by molecular docking, the key intermolecular interactions that maintain the complex, and any conformational changes that occur in either the ligand or the receptor upon binding. nih.gov

Molecular Docking and Scoring in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. jbcpm.comsemanticscholar.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each conformation. biorxiv.org

Benzamide derivatives are a common scaffold in medicinal chemistry, and molecular docking studies have been performed on various analogs to predict their binding modes and affinities for different protein targets. researchgate.netnih.gov For this compound, a molecular docking study would begin with obtaining the three-dimensional structures of the ligand and the target protein. The ligand's structure would be optimized, and the protein's binding site would be defined. The docking algorithm would then place the ligand in the binding site in various orientations and conformations.

The results of a docking study are typically a set of predicted binding poses and their corresponding scores. The pose with the best score is considered the most likely binding mode. Analysis of this pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. For example, the carbonyl oxygen of the amide group and the nitrogen of the cyano group in this compound could act as hydrogen bond acceptors, while the N-H group could be a hydrogen bond donor. The phenyl ring can participate in hydrophobic or pi-stacking interactions.

Table 3: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Functional Group | Potential Interaction Type |

| Carbonyl oxygen | Hydrogen bond acceptor |

| Amide N-H | Hydrogen bond donor |

| Phenyl ring | Hydrophobic, pi-stacking |

| Cyano group | Hydrogen bond acceptor, dipole-dipole |

| Methyl group | Hydrophobic |

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

For reactions involving this compound, QM calculations could be used to investigate various transformations. For example, if the amide bond were to be hydrolyzed, DFT could be used to model the reaction pathway, including the approach of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the C-N bond. Similarly, reactions involving the cyano group or substitution on the aromatic ring could be studied.

DFT has been used to investigate the mechanisms of various reactions involving benzamide derivatives, such as cycloaddition reactions. rsc.org These studies identify the transition state structures and provide a detailed step-by-step description of the reaction, which can be difficult to obtain through experimental means alone.

Solvent Effects in Computational Modeling of this compound Reactions

In the realm of computational chemistry, accurately modeling chemical reactions requires careful consideration of the solvent environment, as solvent-solute interactions can significantly influence reaction pathways, transition states, and thermodynamic and kinetic parameters. For a molecule such as this compound, which possesses a polar amide group and a cyano group capable of engaging in various intermolecular interactions, the choice of solvent can dramatically alter its reactivity. Theoretical investigations into solvent effects typically employ two primary approaches: implicit and explicit solvent models.

Implicit Solvent Models (Continuum Models)

Implicit solvation models treat the solvent as a continuous, polarizable medium characterized by its dielectric constant. wikipedia.orgwikipedia.org This approach, often implemented through methods like the Polarizable Continuum Model (PCM), simplifies calculations by averaging the effect of the solvent over the solute's surface. acs.org This method is computationally efficient and is well-suited for initial screenings of solvent effects on reaction profiles. For a hypothetical reaction involving this compound, such as nucleophilic attack at the carbonyl carbon or a reaction at the cyano group, a continuum model can provide valuable insights into how the stability of reactants, transition states, and products is affected by the bulk polarity of the solvent.

For instance, in a reaction where the transition state is more polar than the reactants, an increase in the solvent's dielectric constant would be expected to stabilize the transition state, thereby lowering the activation energy and accelerating the reaction rate. Conversely, if the reactants are more polar, a polar solvent would stabilize them to a greater extent, potentially increasing the reaction barrier.

Explicit Solvent Models

Explicit solvent models provide a more detailed and physically realistic representation by including individual solvent molecules in the computational simulation. wikipedia.orgyoutube.com This approach allows for the direct modeling of specific short-range interactions, such as hydrogen bonding, which are crucial for a molecule like this compound. rsc.org The amide group's oxygen and hydrogen atoms, as well as the nitrogen of the cyano group, can act as hydrogen bond acceptors and donors, respectively. These specific interactions can play a dominant role in stabilizing or destabilizing key structures along a reaction coordinate.

However, the computational cost of explicit solvent models is significantly higher due to the increased number of atoms and the need to sample a vast number of solvent configurations. youtube.com Hybrid models, which combine a quantum mechanical (QM) description of the solute with a molecular mechanics (MM) description of the explicit solvent (QM/MM), offer a compromise between accuracy and computational expense. acs.org

Detailed Research Findings: A Case Study by Analogy

To illustrate the potential impact of solvents on a reaction involving a molecule like this compound, the following data table presents hypothetical relative Gibbs free energies (in kcal/mol) for a reaction in different environments, based on the trends observed in the aforementioned study.

| Species | Gas Phase (kcal/mol) | Dichloromethane (B109758) (kcal/mol) | Benzene (B151609) (kcal/mol) |

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State | 25.0 | 23.5 | 24.5 |

| Product | -10.0 | -11.0 | -10.5 |

This is a hypothetical data table created for illustrative purposes, based on trends observed in computational studies of related compounds.

In this hypothetical example, the polar aprotic solvent (dichloromethane) stabilizes the transition state more than the reactants, leading to a lower activation barrier compared to the gas phase and the nonpolar solvent (benzene). acs.org The product is also slightly more stabilized in the polar solvent. This type of analysis is crucial for understanding and predicting how the choice of solvent can be used to control reaction outcomes.

Reactivity and Mechanistic Organic Chemistry of 3 Cyano N Methylbenzamide

Types of Chemical Transformations Involving the 3-Cyano-N-Methylbenzamide Core

The structure of this compound allows for reactions targeting the aromatic core or the peripheral nitrile and amide functionalities.

The benzamide (B126) core of this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of such reactions are governed by the directing effects of the existing substituents: the cyano group (-CN) and the N-methylcarbamoyl group (-CONHCH₃).

Both the cyano group and the amide group are electron-withdrawing and act as deactivating groups on the benzene ring. This deactivation reduces the ring's nucleophilicity, making electrophilic substitution reactions more challenging compared to unsubstituted benzene. Both groups are also meta-directors. Therefore, incoming electrophiles will preferentially add to the positions meta to both substituents. The available positions for substitution are C2, C4, and C6. Given the directing influence of the groups at C1 and C3, substitution is most likely to occur at the C4 or C6 positions, which are meta to the cyano and amide groups, respectively.

A relevant synthetic approach for forming benzamides is the Friedel-Crafts carboxamidation of arenes. nih.govnih.gov While this is a method for synthesis rather than a reaction of the pre-formed core, the principles of electrophilic attack on an aromatic ring are central. In the case of this compound, any further electrophilic attack would require forcing conditions due to the strong deactivation of the ring.

The peripheral groups of this compound present potential sites for oxidation. The N-methyl group is the most susceptible to oxidation. Studies on related tertiary benzamides using biomimetic systems have shown that oxidation typically occurs at the alpha-position of the N-alkyl groups. nih.gov This process often proceeds via hydrogen atom abstraction to form an alpha-carbon-centered radical. nih.gov For this compound, a similar reaction could potentially oxidize the N-methyl group to an N-formyl group or lead to N-dealkylation, yielding 3-cyanobenzamide (B1293667). The major products in the oxidation of tertiary benzamides are N-acylamides, with secondary amides formed as minor products from dealkylation. nih.gov

The aromatic ring and the nitrile group are generally stable and resistant to oxidation except under harsh conditions that would likely degrade the entire molecule.

Both the nitrile and amide groups in this compound can be targeted by reducing agents, often with high selectivity depending on the reagent and conditions used.

Reduction of the Nitrile Group: The cyano group can be selectively reduced. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) typically reduces the nitrile to a primary amine, yielding 3-(aminomethyl)-N-methylbenzamide. Alternatively, partial reduction to an aldehyde can be achieved using reagents like Diisobutylaluminium hydride (DIBAL-H), which would produce 3-formyl-N-methylbenzamide after hydrolysis of the intermediate imine.

Reduction of the Amide Group: The secondary amide functionality is resistant to many reducing agents but can be reduced to a secondary amine using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). This reaction would convert the N-methylamide group to an N-methylbenzylamine, resulting in the formation of (3-cyanobenzyl)methylamine.

The selectivity of these reductions allows for the targeted synthesis of different derivatives from the this compound scaffold.

| Functional Group | Reagent/Condition | Product |

|---|---|---|

| Nitrile (-CN) | H₂, Pd/C | 3-(aminomethyl)-N-methylbenzamide |

| Nitrile (-CN) | 1. DIBAL-H 2. H₂O | 3-formyl-N-methylbenzamide |

| Amide (-CONHCH₃) | LiAlH₄ | (3-cyanobenzyl)methylamine |

Mechanistic Pathways of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

The hydrolysis of the amide bond is a fundamental reaction, and its mechanism under alkaline conditions has been studied for related N-methylbenzamides. researchgate.netrsc.org The process is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. researchgate.net

The general mechanism for the alkaline hydrolysis of N-substituted amides proceeds as follows:

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A transient, negatively charged tetrahedral intermediate is formed.

C-N Bond Cleavage: The intermediate collapses, with the C-N bond breaking to expel the amide anion (⁻NHCH₃). This step is often the rate-determining step.

Proton Transfer: The highly basic amide anion is immediately protonated by water or another proton source to form the final amine product (methylamine), while the carboxylic acid is deprotonated to form the carboxylate salt.

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides, including this compound, from aryl halides (e.g., 3-iodobenzonitrile), an amine (methylamine), and carbon monoxide. researchgate.netnih.gov Mechanistic studies have provided significant insight into the catalytic cycle. nih.govacs.org

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X) in what is often the rate-limiting step to form an arylpalladium(II) complex (Ar-Pd(II)-X). nih.govacs.org

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond to form an aroylpalladium(II) complex.

Amine Coordination & Deprotonation: The amine (RNH₂) coordinates to the aroylpalladium(II) complex. Subsequent deprotonation, often assisted by a base, forms a palladium amido complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the amide product (Ar-CONH-R) and regenerating the catalytically active Pd(0) species. nih.govacs.org

Kinetic isotope effect (KIE) studies are instrumental in probing reaction mechanisms. For palladium-catalyzed aminocarbonylation, a primary ¹³C kinetic isotope effect has been observed, suggesting that the cleavage of the carbon-halogen bond during the oxidative addition step is involved in the rate-determining part of the reaction. nih.govacs.org The formation of the amide bond itself from the palladium complex proceeds through a pathway involving displacement of the halide by the amine, deprotonation of the coordinated amine, and the final reductive elimination step. nih.govacs.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Oxidative Addition | Reaction of Pd(0) with aryl halide (e.g., 3-iodobenzonitrile). Often rate-limiting. nih.gov | Aryl-Pd(II)-X complex |

| 2. CO Insertion | Insertion of carbon monoxide into the Aryl-Pd bond. | Aroyl-Pd(II)-X complex |

| 3. Amine Coordination | Coordination of amine (e.g., methylamine) to the Pd center. | [Aroyl-Pd(II)(amine)-X] complex |

| 4. Reductive Elimination | Formation of the C-N bond to release the amide product and regenerate Pd(0). acs.org | Product (this compound) |

Carbonyl Reactivity and Amide Bond Formation Mechanisms

The amide group is a cornerstone of organic chemistry, and its reactivity in this compound is a classic example of nucleophilic acyl substitution. The stability of the amide bond is significant, a result of resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. However, under appropriate conditions, it can undergo reactions, most notably hydrolysis.

Amide Bond Formation:

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution mechanism. A common laboratory and industrial method involves the reaction of an activated derivative of 3-cyanobenzoic acid, such as 3-cyanobenzoyl chloride, with methylamine (B109427).

The mechanism unfolds in two key stages:

Nucleophilic Attack: The nitrogen atom of methylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3-cyanobenzoyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion—a good leaving group—is expelled. A final deprotonation of the nitrogen atom by another molecule of methylamine or a weak base yields the stable this compound and methylammonium (B1206745) chloride.

The presence of the electron-withdrawing cyano group at the meta-position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzamide.

Amide Bond Hydrolysis:

The cleavage of the amide bond in this compound, known as hydrolysis, can be achieved under either acidic or basic conditions, typically requiring heat.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more readily attacked by the weak nucleophile, water. The subsequent steps involve proton transfers and the eventual elimination of methylamine (which is protonated to form the methylammonium ion) to yield 3-cyanobenzoic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step to form a tetrahedral intermediate. This intermediate then collapses, expelling the methylamide anion (⁻NHCH₃), which is a relatively poor leaving group. This step is typically the rate-determining step of the process. The methylamide anion immediately deprotonates the newly formed carboxylic acid, driving the equilibrium toward the final products: sodium 3-cyanobenzoate and methylamine. Theoretical and experimental studies on the alkaline hydrolysis of the parent compound, N-methylbenzamide, confirm that the rate-limiting step involves the breakdown of this tetrahedral intermediate, where the C-N bond is broken and a proton is transferred to the emerging amine anion. researchgate.net

Reactivity of the Cyano Group in Ring Formation and Nucleophilic Additions

The cyano (nitrile) group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, while the nitrogen is weakly basic and nucleophilic. This polarity allows the cyano group in this compound to participate in a variety of nucleophilic addition and cyclization reactions.

Nucleophilic Additions:

The primary reaction of the cyano group is nucleophilic addition across the C≡N triple bond.

Hydrolysis: Similar to the amide bond, the cyano group can be hydrolyzed under strong acidic or basic conditions. This reaction typically proceeds in two stages. First, the nitrile is converted to an amide, yielding 3-(aminocarbonyl)-N-methylbenzamide. With continued heating and harsh conditions, this intermediate amide can be further hydrolyzed to 3-carboxy-N-methylbenzamide.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can attack the electrophilic carbon of the cyano group. The initial product is an imine salt, which upon aqueous workup (hydrolysis) yields a ketone. For example, reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would theoretically produce 3-acetyl-N-methylbenzamide.

Ring Formation (Cyclization):

The cyano group is a valuable synthon for the construction of nitrogen-containing heterocyclic compounds. researchgate.net While specific studies detailing the use of this compound in ring formation are not prevalent, its reactivity can be inferred from the behavior of related benzonitriles. It can serve as a building block in multi-component reactions or intramolecular cyclizations if other reactive functional groups are present on the molecule or added as reagents.

For instance, the nitrogen atom of the cyano group can act as a nucleophile to participate in cyclization. Crystal structure analysis of analogous cyano-substituted N-phenylbenzamides shows that the cyano group can act as an acceptor for intermolecular hydrogen bonds. researchgate.net This ability to interact with proton donors is crucial in acid-catalyzed cyclization reactions, where activation of the cyano group is a key step. The electron-withdrawing nature of the cyano group also influences the reactivity of the aromatic ring itself, directing further substitutions and potentially participating in more complex cascade reactions to form fused heterocyclic systems.

Biological Activities and Pharmaceutical Research Applications of 3 Cyano N Methylbenzamide Derivatives

Anti-Tubercular Activity and Mechanism of Action

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of new and effective treatments. Research into cyanobenzamide-containing molecules has revealed promising anti-tubercular potential.

Efficacy Against Mycobacterium tuberculosis in vitro

While direct studies on 3-cyano-N-methylbenzamide derivatives are limited, research on structurally related compounds provides insight into their potential efficacy. For instance, derivatives of isoniazid (B1672263), a cornerstone of anti-tuberculosis therapy, have been synthesized and evaluated for their in vitro activity against M. tuberculosis. One such study reported a synthesized isoniazid derivative with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against the H37RV strain of M. tuberculosis. brieflands.com Another study on (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivatives, which are also related to isoniazid, identified compounds with MIC values as low as 0.98 µM against a susceptible strain of M. tuberculosis. nih.gov

Furthermore, a series of N-alkyl nitrobenzamides, which share the benzamide (B126) core, have shown potent antitubercular activities, with the most active derivatives exhibiting a MIC of 16 ng/mL. ucp.pt These findings suggest that the benzamide scaffold is a promising starting point for the development of novel anti-tubercular agents. Research on furan-based analogues containing a 3-cyanophenyl group has also identified compounds with significant antimycobacterial effects. unimi.it

Table 1: In vitro Anti-Tubercular Activity of Selected Benzamide and Isoniazid Derivatives

| Compound/Derivative | Target Organism | MIC Value | Reference |

|---|---|---|---|

| N'-(3-ethoxy-2-hydroxybenzilidine) isonicotinohydrazide | M. tuberculosis H37RV | 4 µg/mL | brieflands.com |

| (E)-N'-(4-nitrobenzylidene) isonicotinohydrazide | M. tuberculosis RG500 | 0.98 µM | nih.gov |

| N-alkyl-3,5-dinitrobenzamide derivative | M. tuberculosis | 16 ng/mL | ucp.pt |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | M. tuberculosis | Not specified | unimi.it |

Enzyme Inhibition and Metabolic Pathway Disruption in Anti-Tubercular Context

The mechanism of action for many anti-tubercular agents involves the inhibition of essential mycobacterial enzymes. For derivatives containing a cyanobenzamide moiety, a key target that has been explored is salicylate (B1505791) synthase (MbtI). MbtI is a crucial enzyme in the biosynthesis of mycobactins, which are siderophores essential for iron acquisition in M. tuberculosis. Inhibition of MbtI disrupts this pathway, leading to iron starvation and subsequent bacterial death. One study identified 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid as a competitive inhibitor of MbtI. unimi.it

Another potential target for benzamide derivatives is methionine aminopeptidase (B13392206) (MetAP). nih.govdrugbank.com MetAPs are enzymes that play a vital role in protein maturation by cleaving the N-terminal methionine from newly synthesized proteins. The inhibition of this enzyme can disrupt essential cellular processes in M. tuberculosis. Research on bengamide derivatives, which have a complex structure but include an amide functional group, has demonstrated their ability to inhibit M. tuberculosis MetAP (MtMetAP1c). nih.gov

Anti-Inflammatory and Immunomodulatory Properties

Scientific literature available does not provide specific studies on the anti-inflammatory and immunomodulatory properties of this compound derivatives. Therefore, detailed research findings on their effects on pro-inflammatory cytokines and mediators cannot be presented.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

There is no specific information available in the reviewed literature regarding the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 by this compound derivatives. However, broader research on benzamides suggests a potential for anti-inflammatory activity through the inhibition of NF-kappaB, which in turn can inhibit the production of TNF-α. nih.gov

Modulation of Inflammatory Mediators (e.g., COX-2, iNOS)

No studies were found that specifically investigate the modulation of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by this compound derivatives. Research on other chemical entities, such as chrysin (B1683763) derivatives, has shown modulation of COX-2 and iNOS activity, highlighting these as potential targets for anti-inflammatory drug design. nih.govcaldic.comresearchgate.net

Anti-Cancer and Anti-Proliferative Effects

While the benzamide scaffold is present in a number of anti-cancer drugs, specific research into the anti-proliferative effects of this compound derivatives is not extensively documented in the available literature. However, studies on other benzamide derivatives provide insights into the potential of this chemical class in cancer therapy.

For example, 3-aminobenzamide (B1265367) has been shown to have an antiproliferative effect on the human carcinoma cell line A431. nih.gov This effect is thought to be related to its role as an inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. nih.gov By inhibiting PARP, such compounds can enhance the cytotoxicity of DNA-damaging agents in cancer cells.

Another study focused on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives and their anticancer effects on colon carcinoma HCT-116 cells. The results indicated that these derivatives exhibited cytotoxic effects, with the potency being influenced by the nature of the N-alkyl substituent.

Table 2: Cytotoxic Activity of Selected Benzamide Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3,4,5-trihydroxy-N-methyl-benzamide | HCT-116 | Not specified | |

| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 | Not specified | |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate Cancer) | 2.5 µM | nih.gov |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate Cancer) | 2.5 µM | nih.gov |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (Prostate Cancer) | 6.5 µM | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

The ability to induce programmed cell death (apoptosis) and halt the cell division cycle are hallmark strategies for anticancer therapies. Research into various benzamide and benzimidazole-based derivatives, structurally related to the 3-cyanobenzamide (B1293667) core, has revealed significant potential in this area.

One study on novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated their ability to effectively suppress cancer cell proliferation by inducing both cell cycle arrest and apoptosis. mdpi.com Two compounds, in particular, were shown to arrest the cell cycle at different phases in various cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, one compound induced arrest at the G1/S phase, while another arrested the cycle in the S and G2 phases. mdpi.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Furthermore, these compounds were found to be potent inducers of apoptosis. In A549 lung cancer cells, treatment led to a significant increase in the early apoptotic cell population, with one derivative causing a 66.4% rise. mdpi.com Similarly, in MDA-MB-231 cells, the population of early and late apoptotic cells increased by as much as 80.24% and 5.4%, respectively. mdpi.com This induction of apoptosis is a critical mechanism for eliminating cancerous cells. The pro-apoptotic activity of some sulfonamide derivatives has been linked to the modulation of the Bcl-2 protein family, increasing the expression of the pro-apoptotic protein Bax while inhibiting anti-apoptotic proteins. nih.gov

| Compound Type | Cell Line | Cell Cycle Phase Arrest | Apoptotic Effect |

| Benzimidazole-1,3,4-oxadiazole derivative | A549 (Lung) | G1/S | 66.4% increase in early apoptosis |

| Benzimidazole-1,3,4-oxadiazole derivative | MDA-MB-231 (Breast) | G1/S or S/G2 | 80.24% increase in early apoptosis |

| Benzimidazole-1,3,4-oxadiazole derivative | SKOV3 (Ovarian) | S or G2 | 76.2% increase in early apoptosis |

Specificity Against Cancer Cell Lines (e.g., Breast Cancer, Melanoma)

Derivatives based on the benzamide scaffold have shown notable specificity and potent activity against various cancer cell lines, particularly breast cancer and melanoma.

In studies evaluating 3-cyanopyridine (B1664610) derivatives, which share the cyano-aromatic feature, significant anti-proliferative activity was observed against the MCF-7 breast cancer cell line. nih.gov Certain compounds in this class exhibited IC50 values as low as 1.69 µM and 1.89 µM, proving more potent than the conventional chemotherapy drug doxorubicin (B1662922) in this assay. nih.gov

Similarly, research on benzenesulfonamide-bearing imidazole (B134444) derivatives demonstrated cytotoxicity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. mdpi.com The most active compound identified in this series displayed an EC50 value of 20.5 µM against the MDA-MB-231 breast cancer line and 27.8 µM against the IGR39 melanoma line. mdpi.com These compounds were also shown to reduce the ability of cancer cells to form colonies, a key measure of tumorigenicity. mdpi.com Further investigations into selenopheno[2,3-f]coumarins have also highlighted their potential in preventing metastasis in both breast cancer and melanoma models. rsc.org

| Compound Class | Cell Line | Activity Metric | Value |

| 3-Cyanopyridine derivative | MCF-7 (Breast) | IC50 | 1.69 µM |

| 3-Cyanopyridine derivative | MCF-7 (Breast) | IC50 | 1.89 µM |

| Benzenesulfonamide-imidazole derivative | MDA-MB-231 (Breast) | EC50 | 20.5 µM |

| Benzenesulfonamide-imidazole derivative | IGR39 (Melanoma) | EC50 | 27.8 µM |

Anti-Viral Activity against Viral Replications (e.g., Herpes Simplex Virus, Respiratory Syncytial Virus)

The benzamide scaffold and its bioisosteres, such as benzimidazoles, have been explored for their antiviral properties. Research has identified derivatives with promising activity against both DNA and RNA viruses, including Herpes Simplex Virus (HSV) and Respiratory Syncytial Virus (RSV).

A large screening of benzimidazole (B57391) derivatives revealed that several compounds possessed activity against RSV. Seven compounds were identified with EC50 values ranging from 5-15 µM, which is comparable to or more potent than the reference drug, ribavirin. scispace.com These findings highlight the potential of these structures as starting points for the development of more effective anti-RSV agents. Natural compounds such as the flavonoid cyanidin (B77932) have also demonstrated broad-spectrum antiviral activity, including against RSV and HSV-1, by inhibiting viral adsorption to the host cell. nih.gov

With respect to Herpes Simplex Virus, research has focused on various classes of molecules that can inhibit viral replication. While specific this compound derivatives are not extensively documented, related heterocyclic compounds and natural products show promise. For instance, officinaloside C, an iridoid compound, has demonstrated a significant inhibitory effect on HSV-1 plaque formation and the expression of viral genes and proteins. mdpi.com This indicates that targeting viral replication machinery is a viable strategy, and scaffolds like benzamide could be tailored to this purpose.

| Virus | Compound Class | Activity Metric | Value Range |

| Respiratory Syncytial Virus (RSV) | Benzimidazole derivatives | EC50 | 5 - 15 µM |

| Herpes Simplex Virus-1 (HSV-1) | Officinaloside C | - | Significant inhibition of plaque formation |

Antifungal Activity

Derivatives of benzamide have demonstrated significant potential as antifungal agents. A newly identified aminobenzamide derivative, Fusaribenzamide A, isolated from an endophytic fungus, showed noteworthy activity against Candida albicans. phcog.com It exhibited a minimum inhibitory concentration (MIC) of 11.9 µ g/disc , indicating strong antifungal potential when compared to the standard drug nystatin. phcog.com

In the context of agricultural applications, benzamidine (B55565) derivatives, which are structurally related to benzamides, have been synthesized and tested against plant pathogenic fungi. While showing modest activity in in vitro tests, some of these compounds displayed excellent efficacy in in vivo models against fungi like Colletotrichum lagenarium and Botrytis cinerea. mdpi.com One derivative, compound 16d, had an efficacy of 90% against C. lagenarium, outperforming the commercial fungicide carbendazim. mdpi.com This suggests that benzamide-type structures are a promising scaffold for developing new agents to control fungal infections in both clinical and agricultural settings.

| Compound | Fungal Species | Activity Metric | Value |

| Fusaribenzamide A | Candida albicans | MIC | 11.9 µ g/disc |

| Benzamidine derivative (16d) | Colletotrichum lagenarium | Efficacy (in vivo) | 90% |

| Benzamidine derivative (9b) | Colletotrichum lagenarium | Efficacy (in vivo) | 79% |

Enzyme and Receptor Inhibition Profiling

A key mechanism through which this compound derivatives exert their biological effects is by inhibiting specific enzymes and receptors that are crucial for disease processes.

The Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2 or RORγt) is a critical transcription factor involved in the differentiation of Th17 cells, which produce pro-inflammatory cytokines like IL-17. nih.gov As such, RORC2 is a high-value target for treating autoimmune diseases. Through high-throughput screening and subsequent optimization, a potent and selective RORC2 inverse agonist was discovered: 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide. nih.gov

This compound demonstrated strong binding affinity for RORC2 and effectively inhibited the production of IL-17 in human Th17 cells. researchgate.net The development of this molecule showcases the utility of the 3-cyanobenzamide moiety as a core component for designing selective RORC2 inverse agonists. nih.gov Small molecule inverse agonists of RORC2 have shown efficacy in preclinical models of several autoimmune conditions, including psoriasis and rheumatoid arthritis. nih.gov

| Compound | Target | Activity |

| 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide | RORC2 | Potent and selective inverse agonist |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by modifying chromatin structure. nih.gov Inhibitors of HDACs (HDACi) have emerged as important anticancer agents. The benzamide group, particularly the N-(2-aminophenyl)-benzamide structure, is a well-established zinc-binding group for a class of HDACis that show selectivity for Class I HDACs (HDAC1, 2, and 3). nih.gov

Research has shown that the structural features of these benzamide derivatives are key to their inhibitory potency. For example, the presence of a 2-aminobenzamide (B116534) group is critical for activity against Class I HDACs. nih.gov One study identified a novel benzamide-based derivative, compound 7j, that exhibited potent inhibition of HDAC1, HDAC2, and HDAC3 with IC50 values of 0.65 µM, 0.78 µM, and 1.70 µM, respectively. nih.gov This activity was slightly stronger than that of the reference drug entinostat. These findings underscore the importance of the benzamide scaffold in the design of selective HDAC inhibitors for cancer therapy. nih.govnih.gov

| Compound | Target | IC50 Value |

| Compound 7j | HDAC1 | 0.65 µM |

| Compound 7j | HDAC2 | 0.78 µM |

| Compound 7j | HDAC3 | 1.70 µM |

| Entinostat (Reference) | HDAC1 | 0.93 µM |

| Entinostat (Reference) | HDAC2 | 0.95 µM |

| Entinostat (Reference) | HDAC3 | 1.80 µM |

Thioredoxin Reductase (TrxR) Inhibition

Thioredoxin reductase (TrxR) is a key enzyme in maintaining the redox balance within cells, making it a significant target in cancer therapy and for treating inflammatory diseases. nih.govresearchgate.net The thioredoxin system, which includes TrxR, is essential for regulating cellular processes and protecting against oxidative stress. scienceopen.com Inhibition of TrxR can lead to an increase in reactive oxygen species (ROS), selectively inducing cell death in cancer cells that often have a compromised redox state. scienceopen.com

While direct studies on this compound as a TrxR inhibitor are not extensively documented in the reviewed literature, the broader class of benzamide derivatives has been explored in this context. For instance, the synthesis of 5,5'-dithiobis(2-nitrobenzamides) has been reported for use as alternative substrates in assays for TrxR, indicating an interaction between the benzamide structure and the enzyme's active site. nih.gov This suggests the potential for developing this compound derivatives as inhibitors of this critical enzyme. The inhibition of TrxR is considered a promising strategy for developing novel therapeutic agents, particularly in oncology. nih.govuni-muenster.debohrium.com

Kinase Inhibition Potential and Scaffold Design

Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery. mdpi.comnih.gov The benzamide moiety is a well-established scaffold in the design of kinase inhibitors. researchgate.netacs.org A chemical scaffold is a core structure of a molecule that can be systematically modified with different functional groups to create a library of related compounds for biological screening.

The this compound structure serves as a rigid and synthetically accessible scaffold. This framework allows for the strategic placement of various substituents to optimize interactions with the ATP-binding site of specific kinases. For example, research on benzimidazole derivatives has shown that modifications on the benzamide portion of the molecule can lead to potent and selective inhibitors of protein kinase CK1δ. mdpi.com Similarly, piperidine (B6355638) benzamides have been identified as a promising scaffold for developing novel inhibitors. researchgate.net The design of such inhibitors often involves computational modeling to predict how different derivatives will bind to the target kinase, guiding the synthetic chemistry efforts. mdpi.com The versatility of the benzamide scaffold makes it a valuable starting point for developing new generations of kinase inhibitors for various therapeutic indications. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.netnih.govrsc.org For the this compound scaffold, SAR studies focus on understanding the roles of the cyano group and the effects of other substituents on the molecule's efficacy and selectivity.

Impact of Cyano Group on Binding Affinity and Functional Potency

The cyano (–C≡N) group is a small, linear, and electron-withdrawing moiety that can significantly influence a molecule's physicochemical properties and its interactions with biological targets. nih.govnih.gov Its inclusion in pharmaceutical compounds is often strategic. nih.gov

Hydrogen Bonding and Polar Interactions: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like the backbone amide protons of amino acid residues in a protein's binding pocket. nih.govresearchgate.net

Electronic Effects: As a potent electron-withdrawing group, the cyano moiety can modulate the electronic density of the aromatic ring to which it is attached. nih.gov This can influence the pKa of nearby functional groups and enhance interactions such as π-stacking.

Hydrophobic Interactions: Despite its polarity, the cyano group can also participate in favorable hydrophobic interactions within a binding site. researchgate.net

Covalent Modification: In some contexts, the cyano group can act as an electrophilic "warhead," forming a covalent bond with nucleophilic residues like cysteine in an enzyme's active site, leading to irreversible inhibition. nih.govrsc.org

In one study of YC-1 derivatives, the substitution of a cyano group at the ortho position of a benzene (B151609) ring resulted in better inhibitory activity compared to substitutions at the meta or para positions, highlighting the positional importance of this group for biological function. nih.gov

Influence of Substituents on Biological Efficacy and Selectivity

Beyond the cyano group, the introduction of other substituents on the benzamide scaffold is a key strategy for optimizing drug candidates. nih.govjohnshopkins.edu SAR studies systematically explore how changes in the size, shape, lipophilicity, and electronic properties of these substituents affect a compound's interaction with its target.

For example, in a series of 2-amido-benzimidazole derivatives designed as CK1δ inhibitors, various substituents were placed on the fused benzo ring. The results indicated that a 5-cyano substituent was the most advantageous, leading to a compound with nanomolar potency. mdpi.com In contrast, other substituents like CONH2 resulted in micromolar activity, while a SO2NH2 group was detrimental to the inhibitory activity. mdpi.com

The following table summarizes SAR findings for a series of CK1δ inhibitors based on a benzimidazole scaffold, illustrating the impact of different substituents at the R position.

| Compound | R-Substituent | IC50 (µM) mdpi.com |

| 23 | 5-CN | 0.0986 |

| 24 | 5-CONH2 | 2.53 |

| 25 | 5-SO2NH2 | >40 |

| 17 | 5-Cl | 1.15 |

| 18 | 5-CF3 | 1.05 |

| 19 | 5-OMe | 2.51 |

| 20 | 5-NO2 | 1.13 |

This table is interactive. You can sort the data by clicking on the column headers.

These data clearly demonstrate that even small changes to the substituent pattern on a core scaffold can lead to dramatic differences in biological efficacy. Such SAR studies are essential for the rational design of potent and selective inhibitors based on the this compound framework.

Toxicity Studies in Experimental Models

The evaluation of a compound's toxicity is a critical step in the drug development process. These studies are conducted in various experimental models to identify potential adverse effects before a compound can be considered for human trials.

Acute and Chronic Toxicity Investigations

Acute toxicity studies involve the administration of a single, high dose of a substance to determine its immediate effects and to establish the median lethal dose (LD50). uni-muenster.denih.gov Chronic toxicity studies, on the other hand, involve repeated exposure to lower doses of the substance over an extended period to assess long-term health effects. researchgate.netnih.govnih.gov